Tetrabutylammonium hydrogen sulfate

Vue d'ensemble

Description

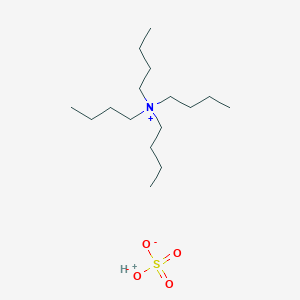

Tetrabutylammonium hydrogen sulfate (TBHSO₄, (C₄H₉)₄N⁺HSO₄⁻) is a quaternary ammonium salt with a molecular weight of 289.86 g/mol (discrepancies in molecular weight calculations exist across sources; theoretical value is ~339.48 g/mol) . It is a colorless crystalline solid with a melting point of 148–150°C and thermal stability up to 260°C before decomposition . TBHSO₄ is highly soluble in water and polar solvents but insoluble in nonpolar media. Its pKa of 0.95 reflects weak acidity, enabling dissociation into tetrabutylammonium and hydrogen sulfate ions in solution .

Méthodes De Préparation

Tetrabutylammonium hydrogen sulfate can be synthesized through several methods:

From Tetrabutylammonium Azide: This method involves treating tetrabutylammonium azide with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium.

From Tetrabutylammonium Thiocyanate: This method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75 °C.

Analyse Des Réactions Chimiques

Tetrabutylammonium hydrogen sulfate undergoes various types of chemical reactions:

N-Alkylation: It is used as an efficient catalyst in the N-alkylation reactions of benzanilides.

Cyclization: It catalyzes the cyclization of beta-amino acids to beta-lactams.

Conversion of Nitriles to Amides: It facilitates the conversion of nitriles to amides.

Dehydrohalogenation: It aids in the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers.

Oxidation of Alcohols: It is used in the oxidation of alcohols.

Applications De Recherche Scientifique

Phase-Transfer Catalyst (PTC)

TBAHS is widely recognized as an effective phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). Its ability to enhance reaction rates and yields makes it invaluable in organic synthesis.

- Example Reaction : TBAHS has been used in the N-alkylation reactions of benzanilides, which are crucial for producing various pharmaceuticals .

Ion-Pairing Reagent

In high-performance liquid chromatography (HPLC), TBAHS acts as an ion-pairing reagent, improving the separation and analysis of ionic compounds. This application is particularly beneficial in pharmaceutical analysis, where precise quantification of drug metabolites is required.

- Case Study : Its use as a mobile phase additive has been documented to enhance the resolution of complex mixtures in HPLC .

Organic Transformations

TBAHS is employed in numerous organic reactions, showcasing its versatility:

- Synthesis of Triarylpyridines : A one-pot condensation reaction involving aromatic aldehydes and acetophenones yields triarylpyridines under solvent-free conditions using TBAHS .

- Aerobic Oxidation : TBAHS facilitates the conversion of arylacetamides to N-monosubstituted α-keto amides under mild conditions .

- Michael Addition Reactions : It catalyzes regioselective Michael additions of indoles to electron-deficient olefins, producing valuable Michael adducts with potential antibacterial activity .

Summary of Applications

| Application Type | Description | Notable Reactions/Uses |

|---|---|---|

| Phase-Transfer Catalyst | Enhances reaction rates between different phases | N-alkylation of benzanilides |

| Ion-Pairing Reagent | Improves separation and analysis in HPLC | Analysis of pharmaceutical compounds |

| Organic Transformations | Facilitates various organic reactions | Synthesis of triarylpyridines, aerobic oxidation of arylacetamides |

| Michael addition reactions producing antibacterial compounds |

Mécanisme D'action

Tetrabutylammonium hydrogen sulfate acts as a phase-transfer catalyst by facilitating the transfer of reactants between different phases, typically between an aqueous and an organic phase . This enhances the reaction rates and yields of various organic transformations. The compound’s effectiveness as a catalyst is attributed to its ability to form ion pairs with reactants, thereby increasing their solubility and reactivity in the reaction medium .

Comparaison Avec Des Composés Similaires

Catalytic Performance

TBHSO₄ outperforms other ammonium salts in phase-transfer catalysis due to its balanced lipophilicity and ionic character:

Key Findings :

- TBHSO₄’s proton-donating ability (via HSO₄⁻) activates electrophilic reagents, enhancing reaction rates .

- Reducing TBHSO₄ loading below 0.2 equivalents significantly decreases yields .

Physical and Chemical Properties

Comparative data for structurally similar ammonium salts:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Thermal Stability (°C) |

|---|---|---|---|---|

| TBHSO₄ | 289.86* | 148–150 | Water, polar solvents | 260 |

| Tetramethylammonium HSO₄ | 171.22 | Not reported | Water | Not reported |

| Tetrabutylammonium acetate | 259.46 | Not reported | Water, organics | Not reported |

| Aliquat® 336 | ~404 | Not reported | Organic solvents | Not reported |

Note: Molecular weight discrepancies exist; theoretical value is ~339.48 g/mol.

Key Insights :

- TBHSO₄’s higher molecular weight compared to tetramethylammonium HSO₄ improves its efficacy in phase-transfer catalysis due to increased lipophilicity .

- Tetramethylammonium HSO₄ (purity ≥99%) is preferred in HPLC applications for its consistency .

Extraction Efficiency

TBHSO₄ is superior in sulfate and phosphate extraction compared to other reagents:

- Sulfate selectivity : Achieves >90% extraction efficiency in the presence of competing anions (e.g., nitrate, chloride) using tris-thiourea receptors .

- Phosphate separation : Outperforms tetrabutylammonium acetate due to higher acidity of HSO₄⁻ .

Thermal Stability

TBHSO₄ exhibits exceptional thermal resilience:

Activité Biologique

Tetrabutylammonium hydrogen sulfate (TBAH) is a quaternary ammonium salt with significant applications in both chemical synthesis and biological research. Its unique structure and properties make it an important compound for various biological activities, particularly in antimicrobial applications and as a phase transfer catalyst.

- Molecular Formula : CHNOS

- Molecular Weight : 339.54 g/mol

- Melting Point : 171-174 °C

- Density : 1.010 g/cm³

TBAH features a quaternary ammonium structure, which is crucial for its biological activity, particularly its antibacterial properties. This structure allows it to interact effectively with microbial membranes, leading to inhibition of growth in certain bacterial strains .

Antibacterial Properties

Research indicates that TBAH exhibits notable antibacterial activity against various strains of bacteria. Its mechanism primarily involves disrupting bacterial cell membranes, which can lead to cell lysis and death. Studies have demonstrated that TBAH can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations .

Applications in Research

TBAH is widely utilized in biochemical research as an ion-pairing agent in liquid chromatography. This application is critical for the separation and analysis of charged biomolecules, allowing researchers to study complex biological systems more effectively .

Case Studies and Research Findings

-

Antimicrobial Activity Evaluation :

- A study evaluated the antibacterial efficacy of TBAH against common pathogens. The results showed that TBAH significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5% w/v.

- The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, confirming its potential as an antimicrobial agent .

-

Catalytic Role in Organic Synthesis :

- TBAH has been employed as a catalyst in the synthesis of xanthene derivatives under microwave irradiation conditions. The study reported enhanced reaction rates and yields compared to traditional methods, showcasing TBAH's dual role as both a catalyst and an antibacterial agent .

- The reaction conditions optimized with TBAH resulted in higher purity of products, which is beneficial for pharmaceutical applications.

- Ion-Pairing Applications :

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of TBAH compared to other quaternary ammonium salts:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Quaternary Ammonium Salt | Exhibits antibacterial properties; phase transfer catalyst |

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Primarily used as a phase transfer catalyst |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Different solubility characteristics; less hydrophobic |

| Cetyltrimethylammonium bromide | Quaternary Ammonium Salt | Known for surfactant properties |

Q & A

Basic Research Questions

Q. What is the role of TBAHS as an ion-pairing reagent in reversed-phase HPLC, and how does it improve chromatographic performance?

TBAHS enhances peak symmetry and retention of protonated basic compounds in HPLC by interacting with both residual silanols and hydrophobic stationary phases. The tetrabutylammonium cation imparts a positive charge to the stationary phase via electrostatic interactions with deprotonated silanols, reducing peak tailing. Simultaneously, hydrophobic interactions with the C18 chains modulate retention factors. Studies show TBAHS outperforms other additives (e.g., tetrabutylammonium hydroxide) in achieving symmetric peaks for basic pharmaceuticals like amitriptyline .

Q. How is TBAHS synthesized, and what are the critical purity considerations for its use in organic synthesis?

TBAHS is synthesized via two primary routes: (1) reaction of tetrabutylammonium azide with potassium hydrogen sulfate in aqueous sulfuric acid, or (2) treatment of tetrabutylammonium thiocyanate with 70% sulfuric acid at 75°C. Purity is critical to avoid side reactions; USP guidelines specify ≥97% assay via potentiometric titration with 0.1 N NaOH and a melting range of 169–173°C .

Q. What analytical methods are recommended to assess the purity of TBAHS in a laboratory setting?

The USP prescribes a potentiometric titration method: dissolve ~170 mg TBAHS in water, titrate with 0.1 N NaOH, and correct for blank values. Additionally, chromatographic purity testing using mobile phases with TBAHS (3.3 g/L in water) and acetonitrile (3:2 ratio) ensures absence of contaminants .

Q. Why is TBAHS preferred over other phase-transfer catalysts (PTCs) in certain reactions, such as N-alkylation or oxidation?

TBAHS exhibits superior catalytic efficiency in phase-transfer reactions due to its strong ion-pairing ability and solubility in both aqueous and organic phases. For example, it facilitates N-alkylation of benzanilides with NaOH/K₂CO₃ and enhances dichromate oxidation of secondary alcohols to ketones by stabilizing reactive intermediates .

Q. How should TBAHS be stored to maintain stability, and what safety precautions are necessary?

TBAHS is hygroscopic and should be stored in airtight containers at 0–6°C. Safety data sheets highlight hazards including skin corrosion (Category 1) and acute oral toxicity (Category 4). Use PPE (gloves, eye protection) and avoid dust inhalation .

Advanced Research Questions

Q. How can conflicting data on TBAHS’s catalytic efficiency in phase-transfer reactions be resolved?

Variability often arises from counterion effects, solvent polarity, or pH. For example, in dichromate oxidations, TBAHS outperforms halide-based PTCs due to sulfate’s low nucleophilicity. Systematic optimization of reaction parameters (e.g., solvent, base strength) and kinetic studies (e.g., monitoring intermediate formation via NMR) can clarify discrepancies .

Q. What strategies optimize TBAHS concentration in HPLC mobile phases to balance retention and peak shape?

Retention and peak symmetry depend on TBAHS concentration and pH. At low pH (2–3), 5–10 mM TBAHS minimizes silanol interactions while maintaining reasonable retention. Column screening (e.g., Ascentis Express C18 vs. Acquity BEH C18) is critical, as surface chemistry affects ion-exchange capacity .

Q. How does TBAHS interact with silica-based columns in ultra-high-performance LC, and what are the implications for method transfer?

TBAHS dynamically coats silica surfaces, reducing silanol activity. However, column aging or batch-to-batch silica differences may alter performance. Pre-conditioning columns with TBAHS-containing mobile phases (~30 column volumes) improves reproducibility. Validate asymmetry factors (≤1.5) and plate counts during method transfer .

Q. What mechanistic insights explain TBAHS’s role in anion-exchange processes, such as sulfate extraction from alkaline solutions?

In liquid-liquid extraction, TBAHS acts as a phase-transfer agent by forming ion pairs with target anions (e.g., sulfate). Its hydrophobic cation facilitates transfer into organic phases, while hydrogen sulfate’s acidity stabilizes the anion. Competition studies show TBAHS selectively extracts sulfate over nitrate or chloride in alkaline conditions .

Q. How can TBAHS be integrated into green chemistry protocols to minimize environmental impact?

TBAHS’s reusability in catalytic cycles and compatibility with aqueous reaction media align with green chemistry principles. For example, in cyclization of γ-amino acids to β-lactams, TBAHS enables recyclable catalytic systems with KHCO₃, reducing solvent waste. Lifecycle assessments comparing TBAHS with alternative PTCs (e.g., ionic liquids) are recommended .

Propriétés

IUPAC Name |

hydrogen sulfate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFJWMWCIHQNCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4067690 | |

| Record name | Tetrabutylammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium hydrogen sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32503-27-8 | |

| Record name | Tetrabutylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32503-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium bisulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU8DU7VEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.